

# Theoretical Calculations of the Electronic Band Structure of Lanthanum Dicarbide (LaC<sub>2</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lanthanum carbide*

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## Abstract

Lanthanum dicarbide (LaC<sub>2</sub>), a member of the rare-earth carbide family, exhibits intriguing electronic properties, including metallic conductivity and low-temperature superconductivity.[\[1\]](#) [\[2\]](#) Understanding the electronic band structure is fundamental to elucidating the origin of these characteristics and exploring its potential in advanced materials science. This technical guide provides an in-depth overview of the theoretical framework and computational methodologies employed in the calculation of the LaC<sub>2</sub> band structure. It summarizes key structural and electronic data, details the computational protocols based on Density Functional Theory (DFT), and presents visualizations of the computational workflow and resulting electronic structure. This document is intended for researchers, materials scientists, and professionals in related fields.

## Introduction to Lanthanum Dicarbide (LaC<sub>2</sub>)

Lanthanum and carbon form several stable compounds, with lanthanum dicarbide (LaC<sub>2</sub>) being one of the most prominent.[\[3\]](#) Foundational studies dating back to the 1950s utilized X-ray and neutron diffraction techniques to determine its crystal structure.[\[3\]](#) LaC<sub>2</sub> is recognized as a metallic conductor, a property that stems from its unique electronic configuration, which can be formally described as La<sup>3+</sup>C<sub>2</sub><sup>2-</sup>(e<sup>-</sup>).[\[1\]](#)[\[3\]](#) In this model, the lanthanum atom donates three electrons; two are transferred to the C<sub>2</sub> dimer, and one is delocalized into the conduction band, giving rise to its metallic nature.[\[1\]](#)[\[3\]](#) This delocalized electron also occupies antibonding orbitals of the C<sub>2</sub><sup>2-</sup> anion, resulting in an elongated C-C bond.[\[1\]](#) Furthermore, LaC<sub>2</sub> is known to exhibit superconductivity at temperatures around 1.6 K to 1.8 K.[\[2\]](#)

## Crystal and Electronic Structure

At room temperature,  $\text{LaC}_2$  crystallizes in a body-centered tetragonal structure, which belongs to the  $\text{CaC}_2$  prototype with the space group  $\text{I}4/\text{mmm}$ .<sup>[3][4]</sup> The lanthanum atoms occupy the  $(0,0,0)$  positions, while the carbon atoms form  $\text{C}_2$  dimers aligned parallel to the  $c$ -axis.<sup>[3]</sup> These  $\text{C}_2$  units are surrounded by an elongated octahedron of six lanthanum atoms.<sup>[3]</sup> At elevated temperatures,  $\text{LaC}_2$  undergoes a phase transition to a cubic structure.<sup>[1]</sup>

The key crystallographic and electronic properties of tetragonal  $\text{LaC}_2$  are summarized in the table below.

Property	Value	Reference(s)
Crystal System	Tetragonal	[3]
Space Group	$\text{I}4/\text{mmm}$ (No. 139)	[3][4]
Lattice Constant, $a$	3.93 Å	N/A
Lattice Constant, $c$	6.58 Å	N/A
C-C Bond Length	1.29 - 1.30 Å	N/A
La-C Bond Length (short)	2.64 Å	N/A
La-C Bond Length (long)	2.87 Å	N/A
Electronic Character	Metallic	[1][3]
Superconducting $T_c$	~1.8 K	[2]

Note: Lattice constants and bond lengths are representative values from computational databases and may vary slightly based on experimental conditions.

## Computational Methodology

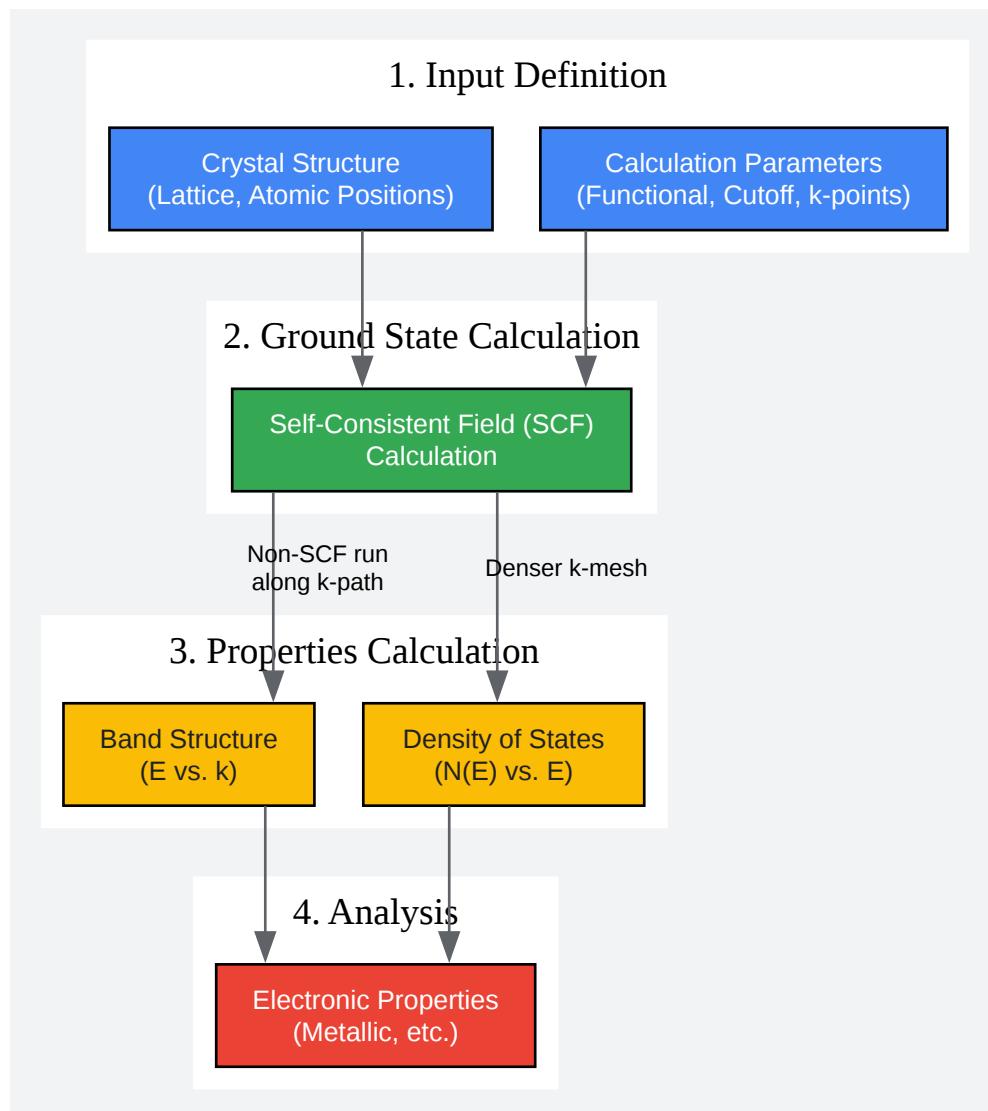
The theoretical investigation of the  $\text{LaC}_2$  electronic structure is predominantly performed using first-principles calculations based on Density Functional Theory (DFT).<sup>[5]</sup> DFT provides a robust framework for solving the many-body Schrödinger equation by mapping it onto a system of non-interacting electrons moving in an effective potential.<sup>[5][6]</sup>

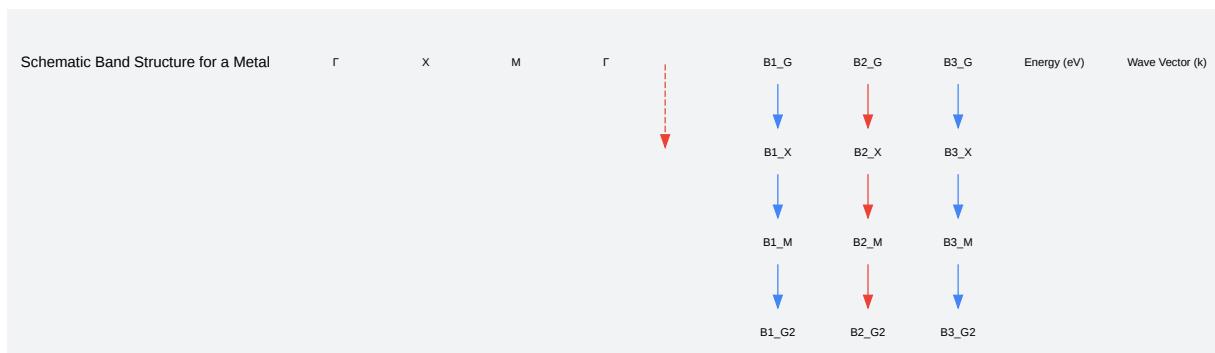
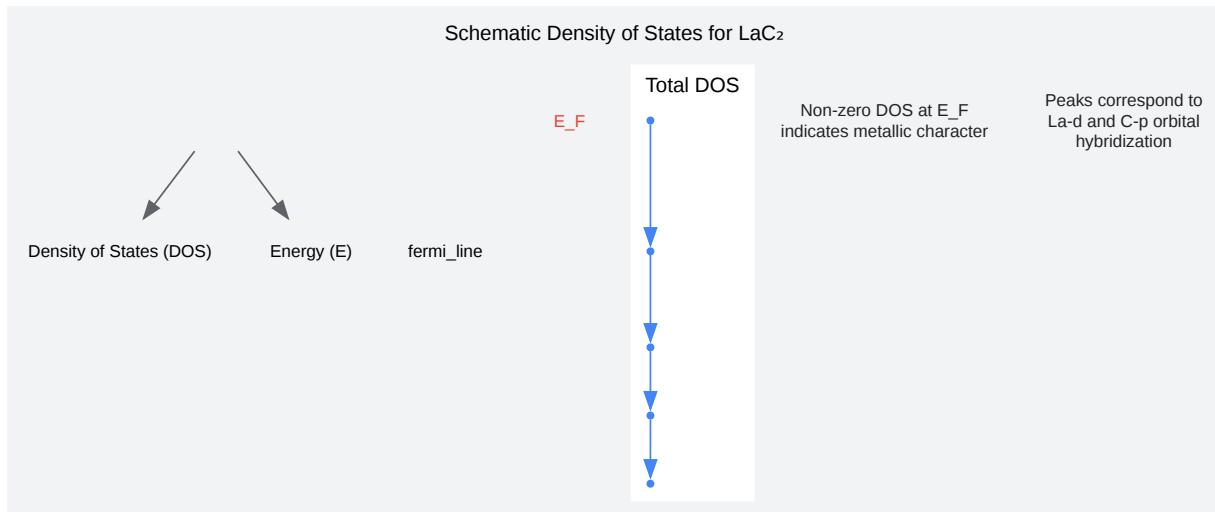
## First-Principles Calculation Protocol

A typical computational protocol for determining the band structure of  $\text{LaC}_2$  involves the following steps, executed using software packages like VASP, Quantum ESPRESSO, or CASTEP.[5][7]

- **Structure Definition:** The calculation begins with the experimental or optimized crystal structure of  $\text{LaC}_2$  ( $\text{I}4/\text{mmm}$ ), including lattice parameters and atomic positions.
- **Pseudopotential Selection:** To simplify the calculation, the interaction of the valence electrons with the atomic nuclei and core electrons is represented by a pseudopotential.[6] For  $\text{LaC}_2$ , this involves selecting appropriate pseudopotentials for Lanthanum (including the f-electrons) and Carbon.
- **Exchange-Correlation Functional:** The choice of the exchange-correlation functional is critical in DFT. The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) parameterization, is a standard choice for solid-state systems.[6][8] For systems with strongly correlated electrons, such as those containing lanthanides, the LDA+U or GGA+U method can be employed to better account for on-site Coulomb interactions of the f-orbitals.[9]
- **Self-Consistent Field (SCF) Calculation:** An initial electron density is guessed, and the Kohn-Sham equations are solved iteratively until the input and output electron densities converge to a self-consistent solution.[6] This step determines the ground-state energy and electron density of the system. This requires defining a plane-wave kinetic energy cutoff and a k-point mesh for sampling the Brillouin zone (e.g., using the Monkhorst-Pack scheme).[8]
- **Band Structure Calculation:** Following the SCF run, the electronic band structure is calculated along high-symmetry paths within the first Brillouin zone (e.g.,  $\Gamma$ -X-M- $\Gamma$ ). The resulting eigenvalues (energy levels) are plotted as a function of the wave vector  $k$ .
- **Density of States (DOS) Calculation:** The DOS, which represents the number of available electronic states at each energy level, is calculated from the eigenvalues over the entire Brillouin zone.[10][11] The tetrahedron method is often used for accurate DOS calculations as it avoids artificial smearing at the band edges.[12]

Below is a diagram illustrating this computational workflow.





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